(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid
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Overview
Description
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid involves its interaction with specific molecular targets. For instance, as a boronic acid derivative, it can form reversible covalent bonds with serine residues in proteases, inhibiting their activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid
- (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-phenylethyl)pyridin-3-YL)boronic acid
Uniqueness
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is unique due to the presence of the tert-butoxycarbonyl protecting group and the difluorophenyl moiety. These structural features enhance its stability and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21BF2N2O4 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
[2-[(1S)-2-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C18H21BF2N2O4/c1-18(2,3)27-17(24)23-15(9-11-7-12(20)10-13(21)8-11)16-14(19(25)26)5-4-6-22-16/h4-8,10,15,25-26H,9H2,1-3H3,(H,23,24)/t15-/m0/s1 |
InChI Key |
ZVANYTZDXCWGKA-HNNXBMFYSA-N |
Isomeric SMILES |
B(C1=C(N=CC=C1)[C@H](CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C1=C(N=CC=C1)C(CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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